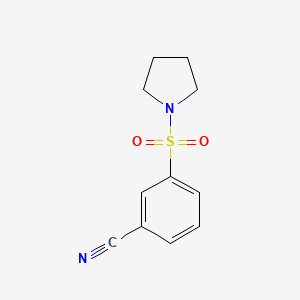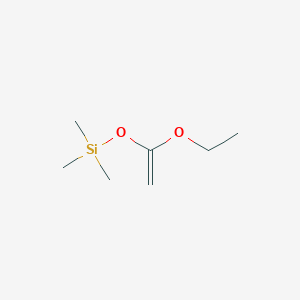
1,1,2,2,3-Pentafluorocyclobutane
Overview
Description
1,1,2,2,3-Pentafluorocyclobutane is a fluorinated cyclobutane compound with the molecular formula C4H3F5. This compound is characterized by the presence of five fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated organic molecule.
Preparation Methods
The synthesis of 1,1,2,2,3-Pentafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1,2,2,3-Pentafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace fluorine atoms with nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation and Reduction Reactions: The compound can undergo oxidation to form fluorinated cyclobutanones or reduction to yield partially fluorinated cyclobutanes.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-fluorine bonds
Common reagents used in these reactions include strong bases, acids, and specialized fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3-Pentafluorocyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: The compound’s fluorinated nature makes it useful in the design of biologically active molecules, including potential drug candidates. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and surfactants. .
Mechanism of Action
The mechanism of action of 1,1,2,2,3-Pentafluorocyclobutane depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s fluorinated nature can enhance its interaction with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
1,1,2,2,3-Pentafluorocyclobutane can be compared with other fluorinated cyclobutanes, such as 1,1,2,2,3,3-Hexafluorocyclobutane and 1,1,2,2-Tetrafluorocyclobutane. These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Similar Compounds
- 1,1,2,2,3,3-Hexafluorocyclobutane
- 1,1,2,2-Tetrafluorocyclobutane
- 1,1,2,3,3-Pentafluorocyclopentane
These compounds exhibit varying degrees of fluorination and can be used in similar applications, but their chemical and physical properties may differ significantly .
Properties
IUPAC Name |
1,1,2,2,3-pentafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVRBOAAPJPHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433679 | |
| Record name | 1,1,2,2,3-pentafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-02-3 | |
| Record name | 1,1,2,2,3-pentafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3-Pentafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)













